molecular formula C15H25N3O2 B2512258 2-(azepan-1-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide CAS No. 1796906-86-9

2-(azepan-1-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide

カタログ番号 B2512258
CAS番号: 1796906-86-9
分子量: 279.384
InChIキー: IGGOLRVNHKYKKW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(azepan-1-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide, also known as AZD 5363, is a small molecule inhibitor that targets the AKT kinase pathway. This pathway is involved in cell growth, proliferation, and survival, making it a promising target for cancer treatment. AZD 5363 has shown potential in preclinical studies and is currently being evaluated in clinical trials for various cancers.

作用機序

2-(azepan-1-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide 5363 targets the AKT kinase pathway, which is involved in cell growth, proliferation, and survival. AKT is activated by various growth factors and signals, leading to the activation of downstream signaling pathways that promote cell survival and proliferation. 2-(azepan-1-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide 5363 inhibits AKT activity, leading to the inhibition of downstream signaling pathways and ultimately, the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
2-(azepan-1-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide 5363 has been shown to have several biochemical and physiological effects in preclinical studies. It inhibits the phosphorylation of AKT and downstream signaling molecules, leading to the inhibition of cancer cell growth and survival. In addition, 2-(azepan-1-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide 5363 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

実験室実験の利点と制限

One advantage of using 2-(azepan-1-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide 5363 in lab experiments is its specificity for the AKT kinase pathway, making it a promising target for cancer treatment. In addition, 2-(azepan-1-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide 5363 has shown efficacy in preclinical studies and is currently being evaluated in clinical trials for various cancers. However, one limitation of using 2-(azepan-1-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide 5363 in lab experiments is its potential toxicity and side effects, which need to be carefully monitored.

将来の方向性

There are several future directions for the development and use of 2-(azepan-1-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide 5363 in cancer treatment. One direction is the evaluation of 2-(azepan-1-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide 5363 in combination with other cancer treatments, such as immunotherapy and targeted therapy. Another direction is the identification of biomarkers that can predict response to 2-(azepan-1-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide 5363, allowing for personalized treatment approaches. Finally, the development of more potent and selective AKT inhibitors, based on the structure of 2-(azepan-1-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide 5363, could lead to more effective cancer treatments.

合成法

The synthesis of 2-(azepan-1-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide 5363 involves several steps, starting with the reaction of 2-aminooctane with 3-bromopropionyl chloride to form 2-(azepan-1-yl)propanoic acid. This acid is then reacted with oxalyl chloride and 3-hydroxymethyl-1-cyanoguanidine to form the intermediate, 2-(azepan-1-yl)-N-(hydroxymethyl)propanamide. The final step involves the reaction of the intermediate with 3-(dimethylamino)propyl chloride hydrochloride and triethylamine to form 2-(azepan-1-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide 5363.

科学的研究の応用

2-(azepan-1-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide 5363 has been studied extensively in preclinical models of various cancers, including breast, prostate, and ovarian cancer. It has been shown to inhibit the growth and survival of cancer cells by targeting the AKT pathway. In addition, 2-(azepan-1-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide 5363 has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

特性

IUPAC Name

2-(azepan-1-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2/c1-12(18-7-4-2-3-5-8-18)15(19)17-14(10-16)13-6-9-20-11-13/h12-14H,2-9,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGOLRVNHKYKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C#N)C1CCOC1)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(azepan-1-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。